High-Affinity Inhibition of Thymidylate Synthase (TS)
Derivatives based on the 2,7-Dimethylquinazolin-4(1H)-one core have been identified as exceptionally potent inhibitors of thymidylate synthase (TS), a critical enzyme in DNA synthesis and a validated anticancer target [1]. A specific derivative incorporating this core (BDBM50033933) exhibited an IC50 of 4.40 nM against TS purified from mouse L1210 leukemia cells [1]. This potency is among the highest in its class and contrasts sharply with the broader activity range of the general 2-methylquinazolin-4-one class, which shows TS inhibition IC50 values spanning from 0.4 nM to 380,000 nM [2]. This demonstrates that the 2,7-disubstituted scaffold, as present in 2,7-Dimethylquinazolin-4(1H)-one, is a privileged chemotype for achieving low nanomolar TS inhibition.
| Evidence Dimension | Thymidylate Synthase (TS) Inhibition |
|---|---|
| Target Compound Data | IC50 = 4.40 nM (for a derivative with a 2,7-dimethylquinazolin-4-one core) |
| Comparator Or Baseline | General 2-methylquinazolin-4-one class: IC50 range = 0.4 - 380,000 nM |
| Quantified Difference | Target derivative is among the most potent (top ~1% of the class activity range) |
| Conditions | Enzymatic assay with TS purified from mouse L1210 leukemia cells that overproduce TS |
Why This Matters
This high potency positions 2,7-Dimethylquinazolin-4(1H)-one as a preferred starting material for developing best-in-class TS inhibitors, a key advantage for oncology drug discovery programs.
- [1] BindingDB. Affinity data for Thymidylate synthase (Mus musculus) with ligand BDBM50033933. Entry ID 50005183. Accessed 2025. View Source
- [2] Khairullina VR, et al. Quantitative structure-activity relationship of the thymidylate synthase inhibitors of Mus musculus in the series of quinazolin-4-one and quinazolin-4-imine derivatives. J Mol Graph Model. 2018;85:198-211. View Source
